1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-ethoxyethanone
Description
Properties
IUPAC Name |
1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-ethoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-2-15-8-10(14)12-5-6-13-9(7-12)3-4-11-13/h3-4H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHPRAUIEGWOLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCN2C(=CC=N2)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-ethoxyethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethoxyethanone with a suitable hydrazine derivative to form the pyrazole ring, followed by cyclization with a dihydropyrazine precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which are crucial for optimizing the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-ethoxyethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles such as amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in ethanol under reflux conditions.
Substitution: Ammonia or primary amines in ethanol at elevated temperatures.
Major Products
Oxidation: Formation of pyrazolopyrazine oxides.
Reduction: Formation of dihydropyrazolopyrazine derivatives.
Substitution: Formation of amino or thiol-substituted pyrazolopyrazines.
Scientific Research Applications
Medicinal Chemistry
- Therapeutic Potential : The compound is being investigated for its role in treating neurological disorders such as anxiety and depression by modulating glutamate signaling. Its ability to act on mGluR2 suggests potential benefits in managing conditions associated with excitatory neurotransmission.
- Antiviral Activity : Recent studies have indicated that derivatives of dihydropyrazolo[1,5-a]pyrazin can serve as inhibitors of viral cysteine proteases. This positions them as promising candidates in antiviral drug development, particularly against alphaviruses .
Biological Research
- Enzyme Inhibition Studies : The compound has been utilized to explore enzyme inhibition mechanisms, particularly those involving cysteine residues. It has shown efficacy in inhibiting specific proteases, which could lead to the development of new therapeutic agents targeting viral infections .
- Neuropharmacology : Research indicates that compounds like 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-ethoxyethanone can influence neuronal activity through modulation of glutamate receptors. This makes it a valuable tool for studying synaptic plasticity and related phenomena .
Synthetic Chemistry
- Building Block for Complex Molecules : As a versatile intermediate, this compound can be used in the synthesis of more complex pharmacologically active molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activity or selectivity.
Case Study 1: Antiviral Activity
In a study examining the antiviral properties of dihydropyrazolo[1,5-a]pyrazin derivatives, researchers found that these compounds could effectively inhibit the activity of viral cysteine proteases. The rapid clearance rates observed in pharmacokinetic studies suggest that while they may require structural optimization for prolonged action, their inherent properties make them suitable candidates for further development as antiviral agents .
Case Study 2: Neurological Applications
Another investigation focused on the effects of mGluR2 modulation by this compound demonstrated significant changes in synaptic transmission in animal models. The findings suggest potential therapeutic applications in treating conditions characterized by dysregulated glutamate signaling, such as schizophrenia and mood disorders .
Comparative Analysis Table
| Application Area | Description | Example Findings |
|---|---|---|
| Medicinal Chemistry | Investigating therapeutic effects on neurological disorders | Potential treatment for anxiety and depression |
| Biological Research | Studying enzyme inhibition mechanisms | Effective inhibition of viral cysteine proteases |
| Synthetic Chemistry | Serving as an intermediate for complex molecule synthesis | Used to create derivatives with enhanced activity |
Mechanism of Action
The compound exerts its effects by binding to specific molecular targets, such as the metabotropic glutamate receptor subtype 2 (mGluR2). By acting as a negative allosteric modulator, it inhibits the receptor’s activity, which can modulate cognitive and neurological functions. This mechanism involves altering the receptor’s conformation, thereby reducing its response to endogenous ligands.
Comparison with Similar Compounds
Similar Compounds
6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one: Another pyrazolopyrazine derivative with similar biological activity.
1,3,5-trisubstituted pyrazoles: Compounds with a similar core structure but different substituents, leading to varied biological activities.
Uniqueness
1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-ethoxyethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a negative allosteric modulator of mGluR2 sets it apart from other similar compounds, making it a valuable candidate for further research and development.
Biological Activity
1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-ethoxyethanone is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The unique structural features of this compound suggest that it may interact with various biological targets, making it a candidate for further pharmacological evaluation.
Chemical Structure and Properties
The compound's molecular formula is , and it features a dihydropyrazolo framework, which is known for its diverse biological activities. The presence of functional groups such as the ethoxy and carbonyl moieties enhances its reactivity and potential interaction with biological systems.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity : Initial studies suggest that this compound may inhibit certain kinases involved in cancer progression, particularly receptor-interacting protein kinase 1 (RIP1) which is implicated in inflammatory responses and apoptosis .
- Neuroprotective Effects : Similar dihydropyrazolo compounds have shown promise in neuropharmacology, potentially modulating pathways related to neurodegenerative diseases .
- Antiviral Properties : There is evidence that related structures possess antiviral activity against herpes simplex virus (HSV), which could indicate a broader spectrum of action for this compound .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Kinases : The inhibition of RIP1 kinase can disrupt signaling pathways that lead to cell death or inflammation .
- Receptor Modulation : It may act as a modulator for various receptors involved in neurotransmission and other cellular processes .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antitumor | Inhibition of RIP1 kinase; potential cancer therapy | |
| Neuroprotective | Modulation of neurodegenerative pathways | |
| Antiviral | Activity against HSV |
Case Study: Antitumor Activity
In a preclinical study evaluating the antitumor potential of this compound, researchers observed significant inhibition of cancer cell proliferation in vitro. The compound was found to induce apoptosis in specific cancer cell lines by targeting RIP1 kinase. This suggests that further development could lead to effective cancer therapeutics.
Case Study: Neuroprotective Effects
Another study investigated the neuroprotective effects of similar dihydropyrazolo compounds in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells, pointing towards their potential use in treating conditions like Alzheimer's disease.
Q & A
Q. Key Data :
| Compound | Eastern Substituent | mGlu5 EC50 (nM) | mGlu3 EC50 (nM) | Selectivity (mGlu5/mGlu3) |
|---|---|---|---|---|
| 4c | 4-F-phenyl | 74 | 150 | ~2-fold |
| 4k | 5-F-2-pyridyl | 6760 | >10,000 | >50-fold |
What methodologies assess in vivo efficacy, such as in the AHL model?
Answer:
- Amphetamine-Induced Hyperlocomotion (AHL) : Measures reversal of hyperlocomotion in rodents. 4k shows dose-dependent efficacy (3 mg/kg minimum effective dose; full reversal at 100 mg/kg) .
- Conditioned Fear Conditioning (CFC) : Evaluates cognitive enhancement (e.g., 4k improves hippocampal-dependent learning) .
- Pharmacokinetic Profiling : Oral bioavailability (88% in rats), brain penetration (unbound concentration > EC50), and plasma protein binding (<50%) are critical .
How to reconcile in vitro potency with in vivo toxicity challenges?
Answer:
- Low Maximum Tolerated Dose (MTD) : 4k failed MTD in rats despite good PK, likely due to mGlu5 overactivation .
- Mitigation Strategies : Optimize PAM efficacy (lower glutamate fold-shift) or reduce brain exposure. For example, VU0462807 (9a) with shorter half-life showed improved safety .
What strategies improve selectivity over mGlu3 antagonism?
Answer:
- Linker Modifications : –O–CH2– spacers (4x) reduce mGlu3 affinity (EC50 = 3390 nM vs. 74 nM for 4c) .
- Pyridyl vs. Phenyl : Pyridine substitution (4k) diminishes mGlu3 activity (>10,000 nM) while retaining mGlu5 potency .
- Avoid Dual Activity : Compounds with >20-fold mGlu5/mGlu3 selectivity (e.g., 4k, 4x) prioritize in vivo testing .
What PK/ADMET properties are critical for CNS-targeted derivatives?
Answer:
- Brain Penetration : Unbound brain concentration must exceed in vitro EC50 (e.g., 4k achieves this but requires high doses) .
- Solubility : Use β-cyclodextrin formulations to overcome low aqueous solubility .
- ADMET Profiling : Moderate hepatic clearance, minimal P450 inhibition, and low plasma protein binding (<50%) are ideal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
